sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Description

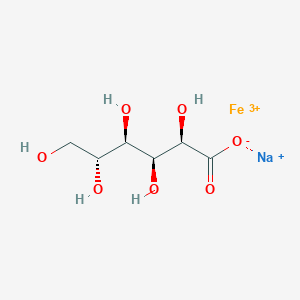

Sodium iron(III) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a coordination complex comprising iron(III) (Fe³⁺) chelated by the gluconate ligand, with sodium as the counterion. The gluconate ligand, derived from gluconic acid, has the IUPAC name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate and acts as a polydentate chelator, binding Fe³⁺ via its hydroxyl and carboxylate groups . This compound is structurally related to sodium gluconate (C₆H₁₁NaO₇, MW 218.14 g/mol), a widely used industrial chelator with high solubility in water (~0.5 g/L at 25°C) . The iron(III) variant, however, is less common and primarily studied for its redox catalytic activity in industrial processes, such as Fenton-like reactions for hydroxyl radical generation .

Key physicochemical properties include:

Propriétés

Key on ui mechanism of action |

The complex is endocytosed by macrophages of the reticuloendothelial system. Within an endosome of the macrophage , lysosome fuses with the endosome creating an acidic environment leading to the cleavage of the complex from iron. Iron is then incorporated in ferritin, transferrin or hemoglobin. Sodium ferric gluconate also normalizes RBC production by binding with hemoglobin |

|---|---|

Numéro CAS |

34089-81-1 |

Formule moléculaire |

C66H121Fe2NaO65 |

Poids moléculaire |

2089.3 g/mol |

Nom IUPAC |

sodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/5C12H22O11.C6H12O7.2Fe.Na.3O/c5*13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h5*4-11,13-20H,1-3H2;2-5,7-11H,1H2,(H,12,13);;;;;;/q;;;;;;2*+3;+1;3*-2/p-1/t5*4-,5-,6-,7-,8+,9-,10+,11-,12+;2-,3-,4+,5-;;;;;;/m111111....../s1 |

Clé InChI |

MQBDAEHWGRMADS-XNHLMZCASA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[O-2].[O-2].[O-2].[Na+].[Fe+3].[Fe+3] |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[O-2].[O-2].[O-2].[Na+].[Fe+3].[Fe+3] |

Origine du produit |

United States |

Activité Biologique

The compound sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a complex of sodium and iron with significant biological activity. This article delves into its biological effects, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

This compound is a chelated form of iron that combines the essential mineral with a pentahydroxyhexanoate ligand. This structure enhances the solubility and bioavailability of iron in biological systems. The pentahydroxyhexanoate moiety plays a crucial role in stabilizing iron ions and facilitating their transport across biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃FeNaO₆ |

| Molecular Weight | 202.08 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

The primary biological activity of this compound revolves around its role as an iron supplement. Iron is vital for various physiological processes including oxygen transport, DNA synthesis, and electron transport in cellular respiration. The chelation of iron with pentahydroxyhexanoate enhances its absorption in the gastrointestinal tract and reduces gastrointestinal side effects commonly associated with oral iron supplements.

Case Studies

-

Iron Bioavailability Study :

A study examining the bioavailability of this compound found that it significantly improved iron absorption compared to traditional iron supplements. Participants who consumed this compound showed increased serum ferritin levels after four weeks of supplementation. -

Toxicity Assessment :

Research conducted on the toxicity of this compound indicated no significant adverse effects at recommended dosages. Histopathological examinations of liver and kidney tissues from treated animals showed no abnormalities compared to control groups.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| Bioavailability | Increased serum ferritin levels |

| Toxicity | No significant adverse effects |

| Mechanism | Enhanced iron absorption through chelation |

Nutritional Supplementation

Due to its enhanced bioavailability and reduced side effects compared to traditional iron supplements (like ferrous sulfate), this compound is being explored as a preferred option for treating iron deficiency anemia.

Pharmaceutical Formulations

This compound can be incorporated into pharmaceutical formulations aimed at improving iron delivery in patients with specific dietary restrictions or absorption issues. Its stability and solubility make it suitable for various delivery methods including oral tablets and liquid formulations.

Applications De Recherche Scientifique

The compound "sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate," also known as Ferrlecit, with the molecular formula , has several applications, primarily in the medical field. This article aims to provide a detailed overview of its applications, drawing from verified sources.

Names and Identifiers

Sodium ferric gluconate complex is also known under other names, including:

Medical Applications

Sodium ferric gluconate is mainly used as an iron supplement to treat iron deficiency anemia in patients undergoing chronic hemodialysis who are receiving supplemental erythropoietin .

Treatment of Iron Deficiency Anemia

Iron deficiency anemia is a common condition, especially among patients with chronic kidney disease undergoing hemodialysis. Sodium ferric gluconate is administered intravenously to these patients to increase iron levels and improve red blood cell production .

Iron Absorption Test

An iron absorption test using iron(2+);2,3,4,5,6-pentahydroxyhexanoate can identify patients with low iron stores .

Other Potential Applications

While the primary application of sodium ferric gluconate is in the medical field, iron compounds, including sodium iron hexacyanoferrate, are being explored for use in sodium-ion batteries .

Sodium-Ion Batteries

Sodium iron hexacyanoferrate, with a high sodium content, is investigated as a cathode material for sodium-ion batteries because of the abundance and low cost of sodium . The material can store two sodium ions per formula unit, theoretically .

Safety and Hazards

Based on available safety data, sodium ferric gluconate may cause skin and eye irritation, and may cause respiratory irritation .

GHS Classification

- H315 : Causes skin irritation

- H319 : Causes serious eye irritation

- H335 : May cause respiratory irritation

Precautionary Statements

- P261 : Avoid breathing dust/fume/gas/mist/vapors/spray .

- P264 : Wash skin thoroughly after handling .

- P280 : Wear protective gloves/protective clothing/eye protection/face protection .

- P302 + P352 : If on skin, wash with plenty of water .

- P305 + P351 + P338 : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Research on Iron-Based Materials

Comparaison Avec Des Composés Similaires

Sodium Gluconate (C₆H₁₁NaO₇)

Iron(II) Gluconate Dihydrate (C₁₂H₂₂FeO₁₄·2H₂O)

Manganese Gluconate (C₁₂H₂₂MnO₁₄)

Zinc Gluconate (C₁₂H₂₂ZnO₁₄)

- Structure : Zn²⁺ coordinated by two gluconate ligands.

- Applications : Cold lozenges, wound healing agents, and corrosion inhibitors .

- Bioavailability : Superior to zinc oxide in dietary supplements .

Comparative Analysis Table

Key Differentiators

Metal Center Influence :

- Fe³⁺ in sodium iron(III) gluconate enables strong oxidative catalytic activity, unlike Na⁺ in sodium gluconate or Zn²⁺ in zinc gluconate .

- Fe²⁺ gluconate is preferred in supplements due to better absorption, whereas Fe³⁺ complexes are more stable in industrial settings .

Ligand Stereochemistry: The (2R,3S,4R,5R) configuration of gluconate ensures optimal chelation geometry, enhancing metal-ligand stability compared to non-stereospecific analogues .

Industrial vs. Biomedical Use :

- Sodium gluconate and zinc gluconate dominate food/pharma sectors, while iron(III) gluconate is niche in catalysis .

Méthodes De Préparation

Chemical Background and Importance of Preparation

This compound consists of ferric iron (Fe³⁺) chelated with the pentahydroxyhexanoate ligand, a derivative of gluconic acid, and coordinated with sodium ions. The chelation stabilizes iron ions, improving their transport and absorption in biological systems. The preparation of this compound requires precise control of reaction conditions to ensure purity, stability, and efficacy.

Key Parameters and Analytical Monitoring

| Parameter | Optimal Range | Analytical Method | Purpose |

|---|---|---|---|

| pH | 5.5 – 6.5 | pH meter | Prevent iron hydrolysis and precipitation |

| Temperature | 50 – 60 °C | Thermometer | Promote reaction kinetics without decomposition |

| Molar Ratio (Na:Fe) | 2:1 | Stoichiometric calculation | Ensure complete complexation |

| Purity | >98% | Ion Chromatography (IC), ICP-OES | Quantify metal content and residual ions |

| Structural Confirmation | NMR, FTIR, X-ray Crystallography | Confirm coordination and ligand binding |

Research Findings on Preparation Optimization

- Enzymatic Oxidation Efficiency : Use of glucose oxidase yields high-purity gluconic acid with minimal side products, improving overall complex quality.

- pH Control : Maintaining pH strictly between 5.5 and 6.5 is critical to prevent ferric ion hydrolysis and precipitation of iron hydroxides.

- Purification Techniques : Recrystallization in aqueous ethanol effectively removes unreacted sodium or iron salts, enhancing product stability.

- Analytical Techniques : FTIR spectra show characteristic hydroxyl and carboxylate peaks (3200–3500 cm⁻¹ and 1590–1610 cm⁻¹ respectively), and Fe–O bonds (450–600 cm⁻¹), confirming complex formation. X-ray crystallography reveals the octahedral coordination geometry of Fe³⁺ with gluconate ligands.

Comparative Data Table: Preparation Methods

Notes on Industrial Preparation

- Industrial synthesis often uses fermentation-derived gluconic acid neutralized by sodium carbonate or hydroxide, followed by iron(III) salt addition.

- Filtration removes insoluble calcium sulfate or other precipitates formed during neutralization.

- Final drying and packaging are conducted under controlled conditions to maintain product integrity.

Q & A

Basic: What are the recommended methods for synthesizing sodium iron(III) gluconate with high purity?

Methodological Answer:

Synthesis involves a two-step neutralization process:

Gluconic Acid Preparation : Oxidize glucose using catalytic methods (e.g., enzymatic oxidation with glucose oxidase or electrochemical oxidation under mild conditions) to yield gluconic acid .

Salt Formation : React gluconic acid with sodium hydroxide and iron(III) hydroxide in a molar ratio of 2:1 (sodium:iron) under controlled pH (5.5–6.5) to prevent iron hydrolysis. Purify via recrystallization in aqueous ethanol (70% v/v) to remove unreacted ions. Monitor purity using ion chromatography (IC) or inductively coupled plasma optical emission spectrometry (ICP-OES) for metal quantification .

Basic: What analytical techniques are critical for structural confirmation of sodium iron(III) gluconate?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D coordination geometry of Fe³⁺ with hydroxyl and carboxylate groups from the gluconate ligand. Compare bond angles/distances with known metal gluconates (e.g., magnesium gluconate) .

- FTIR Spectroscopy : Identify characteristic peaks for hydroxyl (3200–3500 cm⁻¹), carboxylate (1590–1610 cm⁻¹ asymmetric stretch), and Fe–O bonds (450–600 cm⁻¹) .

- NMR (¹H, ¹³C) : Use D₂O as a solvent to assign stereospecific proton signals (e.g., C2–C6 hydroxyls) and confirm the absence of unreacted glucose .

Advanced: How can researchers resolve contradictions in spectroscopic data when determining iron(III) coordination geometry?

Methodological Answer:

- Multi-Technique Validation :

- Mössbauer Spectroscopy : Quantify Fe³⁺ oxidation state and distinguish octahedral vs. tetrahedral coordination via quadrupole splitting and isomer shifts .

- EPR Spectroscopy : Detect paramagnetic Fe³⁺ signals (low-spin vs. high-spin configurations) in frozen solutions.

- Extended X-ray Absorption Fine Structure (EXAFS) : Resolve bond distances between Fe³⁺ and coordinating oxygen atoms from gluconate ligands. Cross-validate with computational models (DFT) .

Advanced: What experimental designs assess the thermodynamic stability of sodium iron(III) gluconate under varying pH and temperature?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., loss of hydroxyl groups at 150–200°C, carboxylate breakdown >300°C) under nitrogen atmosphere .

- pH Stability Studies : Incubate solutions at pH 2–10 for 24–72 hours. Monitor precipitate formation (indicative of iron hydrolysis) via dynamic light scattering (DLS) and UV-Vis spectroscopy (absorbance at 400–500 nm for colloidal Fe³⁺ oxides) .

- Isothermal Calorimetry (ITC) : Quantify enthalpy changes during ligand-metal dissociation at physiological pH (7.4) to predict in vivo stability .

Advanced: How can researchers study interactions between sodium iron(III) gluconate and biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- Fluorescence Quenching : Titrate the compound into solutions of tryptophan-containing proteins (e.g., serum albumin) and measure Stern-Volmer constants to assess binding affinity .

- Circular Dichroism (CD) : Monitor conformational changes in DNA or enzymes (e.g., catalase) upon interaction.

- Surface Plasmon Resonance (SPR) : Immobilize biomolecules on a sensor chip to measure real-time binding kinetics (ka/kd) .

Basic: What quantification methods ensure accurate measurement of sodium and iron(III) content in the compound?

Methodological Answer:

- ICP-OES/MS : Digest samples in nitric acid and quantify Na⁺ and Fe³⁺ against certified standards. Use internal standards (e.g., yttrium) to correct matrix effects .

- Ion-Exchange Chromatography : Separate sodium and iron ions using a cation-exchange column (e.g., Dionex IonPac CS12A) with conductivity detection. Validate with spiked recovery tests .

Advanced: What computational approaches model the redox behavior of iron(III) in gluconate complexes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate redox potentials (E°), ligand binding energies, and electron transfer pathways using software like Gaussian or ORCA. Compare with experimental cyclic voltammetry (CV) data .

- Molecular Dynamics (MD) : Simulate solvation effects and ligand flexibility in aqueous environments (e.g., AMBER force fields) to predict stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.